2-(Hexylsulfanyl)-4-methyl-1,3-oxazole
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Overview
Description
2-(Hexylsulfanyl)-4-methyl-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound features a hexylsulfanyl group attached to the second carbon and a methyl group attached to the fourth carbon of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylsulfanyl)-4-methyl-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 2-bromo-4-methylpentan-3-one can react with thiourea to form the oxazole ring.
Introduction of the Hexylsulfanyl Group: The hexylsulfanyl group can be introduced through a nucleophilic substitution reaction. For example, the oxazole ring can be treated with hexanethiol in the presence of a base like sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Hexylsulfanyl)-4-methyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydrooxazole derivative.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
2-(Hexylsulfanyl)-4-methyl-1,3-oxazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Hexylsulfanyl)-4-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hexylsulfanyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Hexylsulfanyl)-1,3-oxazole: Lacks the methyl group at the fourth position.
4-Methyl-1,3-oxazole: Lacks the hexylsulfanyl group.
2-(Phenylsulfanyl)-4-methyl-1,3-oxazole: Contains a phenylsulfanyl group instead of a hexylsulfanyl group.
Uniqueness
2-(Hexylsulfanyl)-4-methyl-1,3-oxazole is unique due to the presence of both the hexylsulfanyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its lipophilicity and binding interactions, making it a valuable compound for various applications.
Properties
CAS No. |
62124-48-5 |
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Molecular Formula |
C10H17NOS |
Molecular Weight |
199.32 g/mol |
IUPAC Name |
2-hexylsulfanyl-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H17NOS/c1-3-4-5-6-7-13-10-11-9(2)8-12-10/h8H,3-7H2,1-2H3 |
InChI Key |
KCOVPCFVNYUBAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC(=CO1)C |
Origin of Product |
United States |
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